

# AZ960: A Potent and Selective ATP-Competitive Inhibitor of JAK2

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **AZ960**, a novel small molecule inhibitor targeting Janus kinase 2 (JAK2). **AZ960** has demonstrated high potency and selectivity for JAK2, making it a valuable tool for investigating JAK2-mediated signaling pathways and a potential therapeutic agent for diseases driven by aberrant JAK2 activity, such as myeloproliferative neoplasms.[1][2] This document details the mechanism of action, selectivity profile, and cellular effects of **AZ960**, supported by quantitative data and detailed experimental protocols.

## **Core Mechanism and Selectivity**

**AZ960** functions as an ATP-competitive inhibitor of the JAK2 kinase.[3][4] Its mode of action involves binding to the ATP-binding pocket of the JAK2 kinase domain, thereby preventing the phosphorylation of downstream substrates.[3][4] Kinetic studies have demonstrated that **AZ960** is a tight-binding inhibitor of JAK2.[3]

### Data Presentation: Inhibitory Potency and Selectivity

The inhibitory activity and selectivity of **AZ960** have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of AZ960



| Target Kinase | IC50 (nM) | Ki (nM) | Notes                                                                   |
|---------------|-----------|---------|-------------------------------------------------------------------------|
| JAK2          | <3        | 0.45    | High potency against the target kinase.[3][5]                           |
| JAK3          | 9         | -       | Demonstrates approximately 3-fold selectivity for JAK2 over JAK3.[3][5] |
| TrkA          | ~100      | -       | Activity observed at higher concentrations. [4][6]                      |
| Aurora-A      | ~100      | -       | Activity observed at higher concentrations. [4][6]                      |
| FAK           | ~100      | -       | Activity observed at higher concentrations. [4][6]                      |

Table 2: Cellular Activity of AZ960



| Cell Line      | Assay                        | Target<br>Pathway                      | GI50/IC50 (nM) | Notes                                                                                  |
|----------------|------------------------------|----------------------------------------|----------------|----------------------------------------------------------------------------------------|
| TEL-JAK2 Ba/F3 | Cell Proliferation<br>(GI50) | JAK2-driven proliferation              | 25             | High sensitivity in a JAK2-dependent cell line.[2][3][7]                               |
| TEL-JAK1 Ba/F3 | Cell Proliferation<br>(GI50) | JAK1-driven proliferation              | 230            | Demonstrates cellular selectivity for JAK2 over JAK1. [3][5]                           |
| TEL-JAK3 Ba/F3 | Cell Proliferation<br>(GI50) | JAK3-driven proliferation              | 279            | Demonstrates cellular selectivity for JAK2 over JAK3. [3][5]                           |
| TEL-Tyk2 Ba/F3 | Cell Proliferation<br>(GI50) | Tyk2-driven proliferation              | 214            | Demonstrates cellular selectivity for JAK2 over Tyk2. [3][5]                           |
| SET-2          | Cell Proliferation<br>(GI50) | JAK2 V617F-<br>driven<br>proliferation | 33             | Potent inhibition<br>in a human cell<br>line with the<br>JAK2 V617F<br>mutation.[2][3] |
| TEL-JAK2 Cells | STAT5 Phosphorylation (IC50) | JAK2-STAT5<br>Signaling                | 15             | Direct target<br>engagement in a<br>cellular context.<br>[3][5]                        |

# **Signaling Pathway and Cellular Consequences**







The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a key role in cellular proliferation, differentiation, and survival.[4][8] Constitutive activation of the JAK2/STAT5 pathway is a hallmark of certain hematological malignancies.[4] [9] **AZ960** effectively inhibits this pathway by blocking JAK2-mediated phosphorylation of STAT proteins.

In cellular models, **AZ960** has been shown to decrease the phosphorylation of STAT3 and STAT5, leading to the inhibition of cell proliferation and the induction of apoptosis.[2][3] Specifically, in the SET-2 human megakaryoblastic cell line, which harbors the JAK2 V617F mutation, **AZ960** treatment leads to reduced STAT3/5 phosphorylation and subsequent mitochondrial-mediated apoptosis.[2] Furthermore, inhibition of JAK2 by **AZ960** has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-xL, Pim1, and Pim2.[2][5]





Click to download full resolution via product page

Caption: The JAK-STAT signaling pathway and the inhibitory action of AZ960.



## **Experimental Protocols**

The following sections provide detailed methodologies for the key experiments cited in this guide.

### **In Vitro Kinase Assay**

Objective: To determine the in vitro inhibitory potency (IC50) of **AZ960** against JAK family kinases.

#### Methodology:

- Enzyme and Substrate Preparation: Recombinant human JAK2 kinase (amino acids 808–1132) is used. A synthetic peptide, such as a Tyk2-derived peptide, serves as the substrate.

  [3]
- Reaction Mixture: The assay is performed in a buffer solution (e.g., 75 mM HEPES, pH 7.3) containing the JAK2 enzyme, the peptide substrate (e.g., 100 nM), and ATP at a concentration close to its Km (e.g., 15 μM).[3]
- Inhibitor Addition: **AZ960** is added to the reaction mixture at various concentrations, typically in a serial dilution format (e.g., 0.003  $\mu$ M to 30  $\mu$ M).[3]
- Reaction and Detection: The kinase reaction is initiated by the addition of ATP and incubated at room temperature. The extent of peptide phosphorylation is measured using a suitable detection method, such as the Caliper LC3000 system, which monitors the separation of phosphorylated and unphosphorylated peptide.[3]
- Data Analysis: The initial reaction velocities are determined and plotted against the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

## **Cellular Proliferation Assay (GI50)**

Objective: To assess the effect of **AZ960** on the proliferation of JAK-dependent cell lines.

Methodology:



- Cell Culture: Ba/F3 cells engineered to express constitutively active TEL-JAK fusion proteins (TEL-JAK1, TEL-JAK2, TEL-JAK3, or TEL-Tyk2) or the human SET-2 cell line are used.[3]
- Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 2,000-20,000 cells/well).[3]
- Compound Treatment: After an initial incubation period (e.g., 24 hours), cells are treated with various concentrations of **AZ960**.[3]
- Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for cell proliferation.[3]
- Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the AlamarBlue assay.[3] The fluorescence or absorbance is measured using a microplate reader.
- Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated by plotting
  the percentage of cell growth inhibition against the log of the inhibitor concentration and
  fitting the data to a sigmoidal dose-response curve.

## **STAT Phosphorylation Assay**

Objective: To measure the inhibition of STAT phosphorylation in cells treated with AZ960.

#### Methodology:

- Cell Treatment: TEL-JAK2 driven Ba/F3 cells or other relevant cell lines are treated with varying concentrations of AZ960 for a specified time.
- Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
- Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
- Detection: Following incubation with appropriate secondary antibodies conjugated to a
  detection enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent
  substrate.



 Quantification: The intensity of the p-STAT5 bands is normalized to the total STAT5 bands to determine the relative level of STAT5 phosphorylation. The IC50 for inhibition of STAT5 phosphorylation is then calculated.



Click to download full resolution via product page

**Caption:** A generalized workflow for the characterization of **AZ960**.

## Conclusion

**AZ960** is a potent and selective inhibitor of JAK2 that has proven to be a valuable research tool for elucidating the role of JAK2 in normal and pathological signaling. Its well-characterized mechanism of action and demonstrated cellular activity make it a benchmark compound for studies involving the JAK-STAT pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Effects of the JAK2 inhibitor, AZ960, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Probe AZ-960 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AZ-960|905586-69-8--Shanghai xingMo Biotechnology [xmobio.com]
- 8. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZ960, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZ960: A Potent and Selective ATP-Competitive Inhibitor of JAK2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684624#az960-as-a-selective-jak2-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com